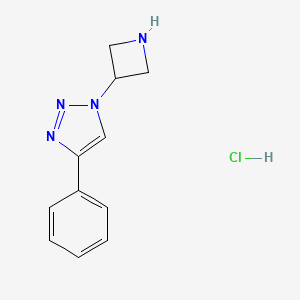
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H11F3N2.2ClH . It has a molecular weight of 241.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 241.08 . More detailed physical and chemical properties could be obtained from a comprehensive laboratory analysis.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrrolidine derivatives, including those with trifluoromethyl groups, are pivotal in organic synthesis, often serving as intermediates in the construction of complex molecules with potential medical applications. For instance, the organocatalytic asymmetric synthesis of pyrrolidine derivatives, featuring trifluoromethyl groups, demonstrates their importance in accessing compounds with multiple stereogenic centers through domino Michael/Mannich [3+2] cycloaddition sequences, highlighting their role in the development of pharmaceuticals (Zhi et al., 2016).
Material Science Applications
Trifluoromethyl-substituted pyrrolidines are also significant in the realm of material science. The synthesis of fluorinated polyimides from trifluoromethyl-substituted bis(ether amine) monomers, such as 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, showcases the application of these compounds in creating materials with exceptional solubility, thermal stability, and electrical properties (Chung et al., 2006).
Innovative Synthetic Methodologies
Recent advances have also been made in the development of synthetic methodologies utilizing pyrrolidine derivatives. The organocatalytic asymmetric [3 + 2] cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes is a notable example, enabling the efficient construction of structurally diverse spirocyclic oxindoles with high stereocontrol, demonstrating the critical role of these derivatives in facilitating complex synthetic transformations (You et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). As with any chemical, it should be handled with appropriate personal protective equipment and precautions to prevent exposure .
Mecanismo De Acción
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2F3N2. It has a molecular weight of 241.08 . The compound is a salt, as indicated by the term “dihydrochloride”, meaning it contains two chloride ions. The “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine” part of the name indicates the structure of the organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “1-(2,2,2-Trifluoroethyl)” indicates that a 2,2,2-trifluoroethyl group is attached to the first carbon of the pyrrolidine ring. The “3-amine” indicates that an amine group (-NH2) is attached to the third carbon of the ring .
The compound is a powder and it is stored at room temperature .
Análisis Bioquímico
Biochemical Properties
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . For instance, it may interact with enzymes involved in neurotransmitter synthesis, altering their activity and impacting biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, potentially leading to changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, impacting the health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and function, as well as its potential effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMVOXOYVAWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


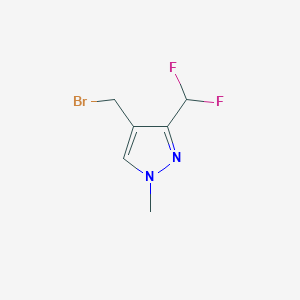
![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
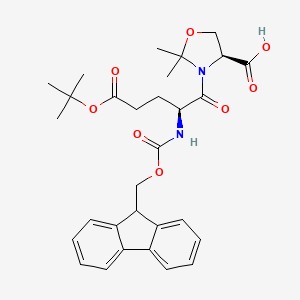
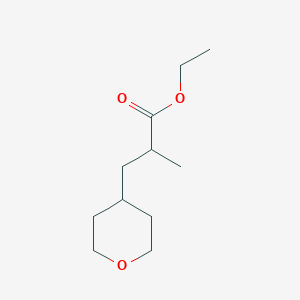
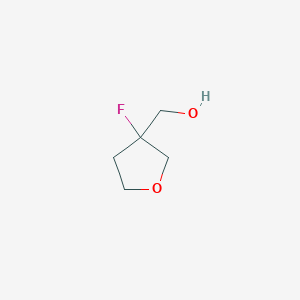
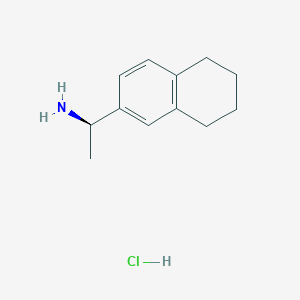
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
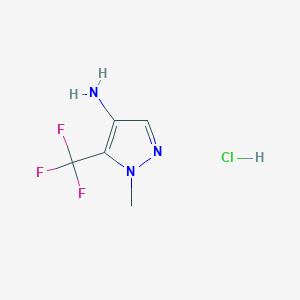

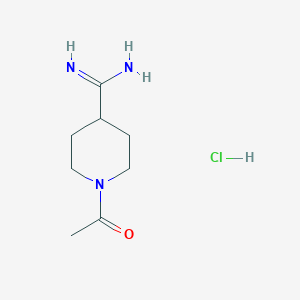
![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)
